molecular formula C12H8Br4N2 B155700 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl CAS No. 62477-23-0

4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl

Cat. No.: B155700
CAS No.: 62477-23-0
M. Wt: 499.82 g/mol
InChI Key: XSSHPNOMIXIEKR-UHFFFAOYSA-N
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Description

4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl is a brominated aromatic amine compound It is characterized by the presence of four bromine atoms and two amino groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl typically involves the bromination of aniline derivatives. One common method is the bromination of 4-aminoaniline using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available aniline derivatives. The process includes bromination, purification, and crystallization steps to obtain high-purity this compound. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and amino groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3,5-dibromophenylacetic acid
  • N-(4-Amino-3,5-dibromophenyl)acetamide
  • Ethyl (4-amino-3,5-dibromophenyl)acetate

Uniqueness

4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl is unique due to the presence of four bromine atoms and two amino groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs. Its specific substitution pattern on the benzene ring also contributes to its unique properties and applications.

Properties

IUPAC Name

4-(4-amino-3,5-dibromophenyl)-2,6-dibromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br4N2/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSHPNOMIXIEKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)C2=CC(=C(C(=C2)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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